molecular formula C9H12N2O B1331724 4-Ethylbenzohydrazide CAS No. 64328-55-8

4-Ethylbenzohydrazide

Cat. No.: B1331724
CAS No.: 64328-55-8
M. Wt: 164.2 g/mol
InChI Key: CBPNMGZKCDVJAE-UHFFFAOYSA-N
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Description

4-Ethylbenzohydrazide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzohydrazide, where an ethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylbenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved may include the inhibition of enzyme-substrate complexes and the disruption of metabolic processes.

Comparison with Similar Compounds

  • 4-Methylbenzohydrazide
  • 4-Chlorobenzohydrazide
  • 4-Nitrobenzohydrazide

Comparison: 4-Ethylbenzohydrazide is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other benzohydrazide derivatives. For example, the ethyl group can affect the compound’s solubility, stability, and ability to form complexes with metals.

Properties

IUPAC Name

4-ethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNMGZKCDVJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310867
Record name 4-ethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64328-55-8
Record name 64328-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233856
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylbenzoic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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